molecular formula C27H21NO6S B2499147 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate CAS No. 578732-41-9

3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Cat. No.: B2499147
CAS No.: 578732-41-9
M. Wt: 487.53
InChI Key: UJRRIWRDUNUBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a structurally complex molecule featuring three key pharmacophores:

  • A chromen-4-one (coumarin) core, associated with fluorescence, antioxidant activity, and anticancer effects.
  • A 3,4-dimethoxybenzoate ester, which enhances lipophilicity and may influence metabolic stability and target binding.

Cytotoxicity assays like the sulforhodamine B (SRB) method and crystallographic techniques such as SHELX refinement are commonly employed to study such molecules.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO6S/c1-4-15-11-17-22(13-21(15)34-27(30)16-9-10-20(31-2)23(12-16)32-3)33-14-18(25(17)29)26-28-19-7-5-6-8-24(19)35-26/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRRIWRDUNUBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C3=CC(=C(C=C3)OC)OC)OC=C(C2=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The chromenone structure is then introduced through a condensation reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

The final step involves the esterification of the chromenone derivative with 3,4-dimethoxybenzoic acid. This can be achieved using standard esterification techniques, such as the Fischer esterification method, which involves refluxing the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole and chromenone moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone structure. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are possible, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]thiazole and chromenone rings.

    Reduction: Reduced chromenone derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate has shown promise in preliminary studies as an inhibitor of certain enzymes, such as topoisomerases, which are crucial for DNA replication and cell division.

Medicine

In medicinal research, this compound is being explored for its potential anticancer properties. Its ability to inhibit topoisomerase enzymes suggests it could be developed into a therapeutic agent for treating various cancers.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism by which 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate exerts its effects involves the inhibition of topoisomerase enzymes. These enzymes are responsible for managing DNA topology during replication. By intercalating into DNA and stabilizing the enzyme-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Substituents

Compound A : 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate (CAS: 610754-29-5)

Property Target Compound Compound A
Heterocyclic Group Benzo[d]thiazole 3,4-Dihydro-1,5-benzodioxepin
Chromen Substituents Ethyl at C6; no methyl at C2 Ethyl at C6; methyl at C2
Benzoate Substituents 3,4-Dimethoxy 3-Methoxy
Molecular Formula Not provided C29H26O7
Molar Mass (g/mol) Not provided 486.51

Key Differences :

  • Heterocyclic Group : The benzothiazole in the target compound is replaced by a benzodioxepin in Compound A. Benzodioxepin’s oxygen-rich structure may improve solubility but reduce aromatic stacking interactions compared to benzothiazole.
  • Chromen Substituents : The methyl group at C2 in Compound A could sterically hinder binding to flat targets like DNA or enzymes.
  • Benzoate: The single methoxy in Compound A vs.
Ethyl Benzoate Derivatives with Varied Cores
Compound Core Structure Benzoate Substituents
I-6230 Phenethylamino 4-(4-(Pyridazin-3-yl)phenethylamino)
I-6473 Phenethoxy 4-(4-(3-Methylisoxazol-5-yl)phenethoxy)
Target Chromen-4-one 3,4-Dimethoxy

Key Differences :

  • Core Structure: The target compound’s chromen-4-one core enables fluorescence and π-π interactions, unlike the phenethylamino/phenethoxy cores in compounds, which prioritize hydrogen bonding or basicity.
  • Substituent Effects: The 3,4-dimethoxybenzoate in the target compound increases lipophilicity (higher logP) compared to the amino- or thio-substituted benzoates in I-6230/I-6373, which may enhance solubility but reduce membrane permeability.
Implications of Structural Variations
  • Benzothiazole vs. Benzodioxepin : Benzothiazole’s planar structure favors intercalation or kinase binding, whereas benzodioxepin’s flexibility may improve solubility but reduce target affinity .
  • Chromen Core Modifications : The absence of a C2 methyl group in the target compound may reduce steric hindrance, improving binding to flat biological targets.

Biological Activity

3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C23H21NO5S\text{C}_{23}\text{H}_{21}\text{N}\text{O}_{5}\text{S}

This compound features a chromenone core linked to a benzothiazole moiety, which is known for conferring various biological properties.

Antioxidant Activity

Benzothiazole derivatives have been reported to exhibit significant antioxidant properties. The presence of the chromenone structure enhances the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively. Studies have shown that compounds with similar structures demonstrate IC50 values in the micromolar range for radical scavenging assays, indicating strong antioxidant potential .

Antimicrobial Activity

Research indicates that compounds containing both benzothiazole and chromenone moieties exhibit notable antimicrobial activity against a variety of pathogens. For instance, in vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In animal models, compounds with similar structures have shown reduced edema and inflammation markers when subjected to inflammatory stimuli .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. In particular, compounds that combine benzothiazole with chromenone structures have shown promising results in inhibiting tumor growth in xenograft models .

Case Studies

  • Alzheimer's Disease : A study on related coumarin derivatives demonstrated potent acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative conditions like Alzheimer's disease .
  • Antimicrobial Efficacy : A comparative study highlighted that derivatives similar to 3-(benzo[d]thiazol-2-yl)-6-ethyl exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of COX/LOX
AnticancerInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the chromenone core via cyclization of substituted acetophenones (e.g., Claisen-Schmidt condensation).
  • Step 2 : Introduction of the benzo[d]thiazole moiety through nucleophilic substitution or coupling reactions.
  • Step 3 : Esterification with 3,4-dimethoxybenzoic acid using coupling agents like DCC/DMAP or acid chlorides.
    Key reaction parameters include temperature control (e.g., reflux in dioxane or THF) and catalysts such as Pd complexes for cross-coupling steps .
    • Analytical Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate gradients is used to track reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent integration and connectivity (e.g., ethyl groups at C6, methoxy signals at 3,4-positions).
  • FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and aromatic C-H bending.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if available): Resolves spatial arrangement of the chromenone and benzothiazole units .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance intermediate solubility.
  • Catalyst Tuning : Pd-based catalysts (e.g., PdCl2_2(PPh3_3)2_2) improve cross-coupling efficiency for benzothiazole attachment .
  • Purification : Column chromatography with silica gel and gradient elution (hexane:ethyl acetate) isolates high-purity intermediates.
  • Yield Challenges : Steric hindrance from the ethyl and methoxy groups may reduce coupling efficiency; pre-functionalization of reactants can mitigate this .

Q. What experimental design limitations arise in stability studies of this compound under varying conditions?

  • Methodological Answer :

  • Degradation Risks : The chromenone core and ester linkage are prone to hydrolysis in aqueous environments or elevated temperatures.
  • Mitigation Strategies :
  • Use inert atmospheres (N2_2/Ar) during synthesis and storage.
  • Stabilize reaction mixtures with cooling (e.g., ice baths) to slow degradation .
  • Data Interpretation : Degradation products (e.g., free chromenone or benzoic acid derivatives) can skew bioactivity results; HPLC-MS is critical for identifying byproducts .

Q. How do structural modifications (e.g., substituent variations) affect this compound’s bioactivity?

  • Methodological Answer :

  • Case Study : Replacing the ethyl group at C6 with methyl or propyl alters lipophilicity, impacting membrane permeability in cellular assays.
  • Methoxy Position : 3,4-Dimethoxy groups enhance π-π stacking with aromatic residues in enzyme binding pockets (e.g., kinase inhibition studies).
  • Benzothiazole Substitution : Fluorination at the benzothiazole ring increases electron-withdrawing effects, modulating redox properties .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Source Variability : Impurities in synthesized batches (e.g., unreacted starting materials) can lead to conflicting bioassay results. Validate purity via HPLC (>95%) before testing .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may explain variability. Standardize protocols using reference inhibitors.
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance of activity differences across studies .

Advanced Analytical Challenges

Q. What strategies resolve spectral overlaps in NMR analysis of this compound?

  • Methodological Answer :

  • 2D NMR : HSQC and HMBC correlate 1H^1H-13C^{13}C signals, distinguishing methoxy (δ 3.8–4.0 ppm) from ethyl group protons (δ 1.2–1.4 ppm).
  • Deuterated Solvents : Use DMSO-d6_6 to sharpen aromatic proton signals.
  • Dynamic Effects : Rotameric equilibria in the ester group may split peaks; variable-temperature NMR (VT-NMR) clarifies these effects .

Biological Interaction Studies

Q. What in silico tools predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Software : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., EGFR tyrosine kinase).
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from the chromenone carbonyl).
  • MD Simulations : GROMACS or AMBER assess binding stability over time (≥50 ns trajectories) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.